molecular formula C18H17N3O3 B13145870 N-(Phenylcarbamoyl)-D-tryptophan CAS No. 827612-57-7

N-(Phenylcarbamoyl)-D-tryptophan

Cat. No.: B13145870
CAS No.: 827612-57-7
M. Wt: 323.3 g/mol
InChI Key: SUHPKKRWPTWCDN-MRXNPFEDSA-N
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Description

®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is a complex organic compound that features an indole ring, a phenylurea moiety, and a propanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole ring The final step involves the formation of the propanoic acid moiety through a series of oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The indole ring is known to interact with various protein targets, while the phenylurea group can form hydrogen bonds with amino acid residues . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(1H-Indol-3-yl)-2-(3-phenylureido)propanoic acid is unique due to its combination of an indole ring, phenylurea group, and propanoic acid moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

CAS No.

827612-57-7

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C18H17N3O3/c22-17(23)16(21-18(24)20-13-6-2-1-3-7-13)10-12-11-19-15-9-5-4-8-14(12)15/h1-9,11,16,19H,10H2,(H,22,23)(H2,20,21,24)/t16-/m1/s1

InChI Key

SUHPKKRWPTWCDN-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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